Product packaging for Quinazoline-5-carboxylic acid(Cat. No.:CAS No. 1638759-71-3)

Quinazoline-5-carboxylic acid

Cat. No.: B1652930
CAS No.: 1638759-71-3
M. Wt: 174.16
InChI Key: SAEANAIRQNGUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinazoline-5-carboxylic acid (CAS 1638759-71-3) is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Its molecular structure, which combines a quinazoline core with a carboxylic acid functional group, makes it a versatile intermediate for the design and synthesis of novel bioactive molecules . The quinazoline scaffold is recognized for its diverse biological activities, and researchers are exploring derivatives of this compound as potential inhibitors of carbonic anhydrase enzymes . These enzymes are involved in critical physiological processes, making them attractive targets for developing therapies for conditions such as glaucoma and cancer . Furthermore, the quinazoline core is a privileged structure in anticancer agent development, and the carboxylic acid moiety allows for strategic molecular hybridization to create potential lead compounds . This reagent is provided for research applications only, including use as a synthetic intermediate in organic chemistry, in biochemical studies for investigating enzyme inhibition, and in the exploration of structure-activity relationships (SAR) during the optimization of new pharmacologically active molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B1652930 Quinazoline-5-carboxylic acid CAS No. 1638759-71-3

Properties

CAS No.

1638759-71-3

Molecular Formula

C9H6N2O2

Molecular Weight

174.16

IUPAC Name

quinazoline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8/h1-5H,(H,12,13)

InChI Key

SAEANAIRQNGUJY-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NC=NC2=C1)C(=O)O

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry for Quinazoline 5 Carboxylic Acid

Established Synthetic Routes to the Quinazoline (B50416) Core

The construction of the bicyclic quinazoline ring system is the first critical step in the synthesis of quinazoline-5-carboxylic acid. Over the years, several reliable methods have been established.

The most traditional and widely used methods for quinazoline synthesis start from anthranilic acid and its derivatives. sci-hub.senih.gov These methods involve the cyclization of an N-acylated anthranilic acid or its equivalent.

A common route involves the reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization. For instance, reacting anthranilic acid with butyryl chloride yields N-butyryl anthranilic acid, which can then be cyclized using acetic anhydride (B1165640) to form a 2-propyl-1,3-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) is then treated with an amine to furnish the corresponding 4(3H)-quinazolinone. nih.gov

The Niementowski reaction is a classic method where anthranilic acid is heated with formamide (B127407) to produce 4(3H)-quinazolinone. bu.edu.eg Modifications of this reaction, such as using microwave irradiation, can significantly reduce reaction times. bu.edu.eg Similarly, anthranilic acid can be cyclized with orthoesters in the presence of amines to form various quinazolinone derivatives. tandfonline.comresearchgate.net One-pot procedures starting from 2-nitrobenzoic acid derivatives and formamide, catalyzed by indium(III) or bismuth(III) salts, proceed through the in-situ formation of an anthranilic acid derivative, which then undergoes a Niementowski-type cyclocondensation. arkat-usa.org

Another strategy involves converting anthranilic acid derivatives into urea (B33335) or thiourea (B124793) compounds using isocyanates or isothiocyanates, which are then cyclized to give 4(3H)-quinazolinones. bu.edu.eg For the synthesis of quinazoline-2,4(1H,3H)-diones, anthranilic acid derivatives can be coupled with potassium cyanate (B1221674) in water, followed by base-mediated cyclization. jst.go.jp

Multicomponent reactions (MCRs) have become powerful tools for synthesizing complex molecules like quinazolines in a single, efficient step, valued for their operational simplicity and high atom economy. researchgate.net These reactions enable the combination of three or more reactants to build the quinazoline scaffold.

One such approach describes a four-component reaction for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. rsc.org In this procedure, two molecules of the aldehyde are involved, and ammonium iodide serves as a nitrogen source, achieving direct C-H functionalization ortho to the amino group of the aniline (B41778). rsc.org Three-component reactions involving the condensation of amines, isatoic anhydride, and other carbonyl compounds are also prevalent. For example, substituted quinazoline-(3'H)-diones can be prepared from isatins, isatoic anhydride, and amines using a green catalyst like alum (KAl(SO₄)₂·12H₂O). openmedicinalchemistryjournal.com Other MCRs utilize catalysts like iodine or sulfamic acid to facilitate the condensation of aldehydes, active methylene (B1212753) compounds, and an amine source like 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole to create fused quinazoline systems. openmedicinalchemistryjournal.com

Transition metal catalysis offers highly efficient and regioselective pathways to the quinazoline core. nih.govmdpi.com These methods often involve C-H activation, cross-coupling, or cycloaddition reactions.

Copper-Catalyzed Reactions: Copper, being an inexpensive and abundant metal, is widely used. A notable example is the Ullmann-type coupling for the synthesis of quinazolines from 2-bromophenyl methylamines and amides, catalyzed by Cu(I). nih.govmdpi.com Copper catalysts can also facilitate tandem reactions, such as the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions to build polysubstituted quinazolines. nih.gov For instance, a palladium-catalyzed annulation of 3-arylquinazolinones with alkynes has been developed to create fused polycyclic systems. researchgate.net

Cobalt and Manganese-Catalyzed Reactions: Earth-abundant metals like cobalt and manganese are gaining traction as sustainable catalysts. Cobalt complexes have been used to catalyze the synthesis of quinazolines via [4+2] cycloaddition or through C-H activation pathways. nih.gov Manganese-pincer complexes have been employed in the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles through an acceptorless dehydrogenative coupling (ADC) strategy. nih.gov This ADC approach has also been achieved with Mn(I) catalysts reacting 2-aminobenzyl alcohols with primary amides. mdpi.com

Table 1: Comparison of Metal Catalysts in Quinazoline Synthesis

Metal Catalyst Precursors Reaction Type Key Advantages
Copper (Cu) 2-Bromophenyl methylamines, Amides Ullmann-type Coupling Inexpensive, abundant metal nih.govmdpi.com
Palladium (Pd) 3-Arylquinazolinones, Alkynes Annulation/Cycloaddition High efficiency, good for polycyclic systems researchgate.net
Cobalt (Co) N-sulfinylimines, Benzimidates C-H Activation, [4+2] Cycloaddition Utilizes earth-abundant metal, high regioselectivity nih.gov

| Manganese (Mn) | 2-Aminobenzyl alcohols, Nitriles/Amides | Acceptorless Dehydrogenative Coupling (ADC) | Sustainable, avoids noble metals, atom-economical nih.govmdpi.com |

Strategies for Carboxylic Acid Functionalization at the C-5 Position

Introducing a carboxylic acid group specifically at the C-5 position of the quinazoline ring requires targeted synthetic strategies. This can be achieved either by functionalizing a pre-formed quinazoline ring or by constructing the ring from a precursor already bearing the carboxyl group or a suitable synthon.

A direct route involves the pyrolysis of 1,3-dimethyl-6,7-dihydroquinazoline-5,7-dicarboxylic acid (IVb) in nitrobenzene (B124822) at 210°C, which quantitatively yields 1,3-dimethylthis compound (IIc). clockss.org This method relies on the synthesis of a specific dihydroquinazoline (B8668462) precursor through a Diels-Alder reaction. clockss.org

Another primary strategy involves starting with an anthranilic acid derivative that is already substituted at the position that will become C-5 of the quinazoline ring. For example, 2-Aryl-4(3H)-quinazolinone-5-carboxylic acids have been synthesized, implying the use of a 2-amino-isophthalic acid (3-carboxyanthranilic acid) derivative as a starting material. acs.org

Modern C-H functionalization techniques also offer potential pathways. Ruthenium(II)-catalyzed regioselective C(5)–H alkenylation of quinazolinone has been reported, demonstrating that the C-5 position is accessible for functionalization. researchgate.net While this specific report details alkenylation, such C-H activation strategies could potentially be adapted for carboxylation.

Synthesis of Key Precursors and Intermediates for this compound Analogues

The synthesis of this compound and its analogues is highly dependent on the availability of appropriately substituted precursors.

Substituted Anthranilic Acids: The most critical precursors are anthranilic acid derivatives. For this compound, 2-aminoisophthalic acid (3-carboxyanthranilic acid) is a key starting material. For analogues, precursors like 5-bromoanthranilic acid are valuable. 5-Bromoanthranilic acid can be prepared by the bromination of anthranilic acid in glacial acetic acid. rroij.comrroij.com This bromo-substituted intermediate allows for further functionalization, potentially into a carboxylic acid group, via methods like metal-catalyzed carboxylation.

2-Nitrobenzoic Acid Derivatives: Reductive cyclization strategies often employ 2-nitrobenzoic acid derivatives as stable and accessible precursors. arkat-usa.org The nitro group can be reduced in situ to an amino group, which then participates in the ring-forming reaction. Using a substituted 2-nitrobenzoic acid allows for the introduction of various functionalities onto the benzene (B151609) ring of the final quinazoline product.

Isatoic Anhydride: Isatoic anhydride and its derivatives are versatile precursors for quinazolinones. jst.go.jp They can react with various nucleophiles in multicomponent reactions to build the quinazoline framework. openmedicinalchemistryjournal.com

Other Precursors: For the synthesis of specific analogues, such as 2-mercaptoquinazolin-4(3H)-ones, precursors like methyl anthranilate and 5-chloro-substituted methyl anthranilate are reacted with isothiocyanates. nih.gov

Modern Innovations in Reaction Conditions and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods for quinazoline synthesis. These innovations aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Microwave and Ultrasound Irradiation: The use of microwave irradiation has been shown to accelerate reactions, such as in modifications of the Niementowski synthesis, leading to higher yields in shorter times. bu.edu.egtandfonline.com Similarly, ultrasonic irradiation has been employed for the one-pot, solvent-free synthesis of quinazoline derivatives from anthranilic acid, acetic anhydride, and amines, offering high yields and easy work-up. nih.gov

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to volatile organic solvents. A green synthesis of 3-substituted-quinazolin-4(3H)-ones has been developed using a choline (B1196258) chloride:urea DES, which acts as both the solvent and catalyst. tandfonline.comresearchgate.net

Metal-Free and Catalyst-Free Conditions: To avoid the cost and toxicity associated with metal catalysts, several metal-free synthetic routes have been developed. This includes a four-component synthesis of quinazolines from anilines and aldehydes under metal-free conditions. rsc.org Organocatalytic methods, such as using salicylic (B10762653) acid for the oxidative condensation of o-aminobenzylamines, also represent a green approach. nih.gov

Aqueous Reaction Media: Performing reactions in water is a key principle of green chemistry. An efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been achieved in water at room temperature, generating the product in high purity with only an aqueous filtrate as waste. jst.go.jp

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Quinazolines

Feature Conventional Method Green Innovation Example
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound Microwave-assisted Niementowski reaction bu.edu.egnih.gov
Solvent Volatile Organic Solvents (VOCs) Deep Eutectic Solvents (DES), Water Quinazolinone synthesis in choline chloride:urea or water tandfonline.comjst.go.jp
Catalyst Heavy/precious metal catalysts Organocatalysts, Metal-free systems, Abundant metals (Mn, Fe) Salicylic acid-catalyzed oxidation; Mn-catalyzed ADC nih.govnih.gov

| Efficiency | Often multi-step, longer reaction times | One-pot multicomponent reactions, shorter times | Four-component synthesis from anilines and aldehydes rsc.org |

Systematic Derivatization and Structural Modification Strategies for Quinazoline 5 Carboxylic Acid

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the quinazoline (B50416) ring is a key site for chemical modification, offering a versatile handle for introducing a variety of functional groups and modulating the physicochemical properties of the molecule.

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxylic acid group, enabling the synthesis of a wide array of derivatives.

Esterification: The conversion of quinazoline-5-carboxylic acid to its corresponding esters can be achieved through various methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, a process known as Fischer esterification. dergipark.org.tr For instance, methyl 2,4-dimethoxyquinazoline-5-carboxylate has been synthesized from the corresponding carboxylic acid. acs.org Another method involves the reaction of the acid with dimethyl sulfate (B86663) in an alkaline solution, which can lead to the formation of the methyl ester. acs.org The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid has also been reported, highlighting the applicability of esterification to saturated quinazoline systems. biosynth.comfluorochem.co.uk

Amidation: The carboxylic acid can be readily converted to amides by coupling with various amines. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂). dergipark.org.tr The resulting quinazoline-5-carbonyl chloride can then react with a wide range of aliphatic and aromatic amines to furnish the desired amide derivatives. dergipark.org.tr Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate amide bond formation under milder conditions. nih.govjscimedcentral.com This method has been used in the synthesis of quinazolinone-based amides and conjugates. jscimedcentral.comacs.org

A variety of quinazoline-5-carboxamide derivatives have been synthesized, demonstrating the versatility of this reaction. For example, a series of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives were prepared by reacting 3-amino-quinazolinones with chloroacetyl chloride. nih.gov

Reductive and Oxidative Transformations

Reductive Transformations: The carboxylic acid group of quinazoline derivatives can undergo reduction. For instance, catalytic reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and its methyl ester has been shown to yield the corresponding 3,4-dihydro-derivatives. rsc.org These dihydro-derivatives can further rearrange to more stable isomers in the presence of acid. rsc.org

Oxidative Transformations: While direct oxidation of the carboxylic acid itself is not a common transformation, the quinazoline ring system can be subject to oxidation. For example, oxidation of quinazoline in the presence of an aqueous acid can yield quinazolin-4(3H)-one. thieme-connect.de Additionally, electrochemical methods have been developed for the synthesis of quinazolines and quinazolinones through the oxidative decarboxylation of α-oxocarboxylic acids. rsc.org

Substitutions and Elaborations on the Quinazoline Ring System

The quinazoline ring itself provides multiple sites for substitution, allowing for extensive structural diversification and the fine-tuning of biological activity.

Functionalization at Peripheral Positions (C-2, C-4, C-6, C-7, C-8)

The reactivity of the quinazoline ring allows for the introduction of various substituents at several positions.

C-2 and C-4 Positions: These positions on the pyrimidine (B1678525) ring are particularly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. wikipedia.orgdu.edu.eg For instance, 4-chloroquinazolines readily react with nucleophiles like amines to form 4-aminoquinazoline derivatives. rroij.comnih.govresearchgate.net The C-4 position is generally more reactive towards nucleophiles than the C-2 position. du.edu.eg The development of lipophilic character at the C-4 position has been noted as desirable for novel inhibitory affinity. nih.gov Direct C-4 functionalization of quinazolines has been achieved through electrochemical C-H/C-H, C-H/P-H, and C-H/O-H cross-coupling reactions. acs.org

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions of the benzene (B151609) ring are crucial for the biological activity of many quinazoline derivatives, particularly those targeting tyrosine kinases. mdpi.com The introduction of dialkoxy groups at these positions is a common strategy in the design of EGFR inhibitors. mdpi.com

C-8 Position: The C-8 position is the most reactive towards electrophilic substitution. scispace.comnih.gov For example, nitration of quinazoline occurs at the C-6 position, but theoretical considerations suggest the order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7. scispace.comnih.gov Recent studies have explored the introduction of larger substituents at the C-8 position of quinazolin-4-ones, demonstrating that nitro and diol groups can engage in new interactions and improve affinity and selectivity for certain biological targets. biorxiv.orgnih.gov

The following table summarizes some examples of functionalization at different positions of the quinazoline ring:

PositionType of ReactionReactantsProductReference(s)
C-4 Nucleophilic Substitution4-Chloroquinazoline, Aminobenzoic acid4-((Quinazolin-4-yl)amino)benzoic acid derivatives nih.gov
C-4 C-H Functionalization2-Phenyl quinazoline, Hantzsch esterC4-Benzoylated quinazoline acs.org
C-6, C-7 Substitution4-Anilinoquinazoline (B1210976) derivatives6,7-Dialkoxy-4-anilinoquinazolines mdpi.com
C-8 SubstitutionQuinazolin-4-onesC-8 nitro- and diol-substituted quinazolin-4-ones biorxiv.orgnih.gov

N-Substitution Patterns and Their Synthetic Routes

Alkylation of the quinazoline ring typically occurs at the N-3 position, leading to the formation of 3-alkylquinazolinium salts. scispace.com These salts can then react with alcohols to form 4-alkoxy-3-alkyl-3,4-dihydroquinazolines. scispace.com The substitution of heteroaryl and aryl moieties at the N-3 position has been shown to improve the analgesic and anti-inflammatory activities of some derivatives. nih.gov

Design and Synthesis of this compound Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties has gained significant attention. This approach aims to develop multifunctional molecules with potentially enhanced or novel biological activities.

The synthesis of these hybrids often involves the versatile reactivity of the carboxylic acid group. For example, the carboxylic acid can be coupled with an amine-containing molecule to form an amide linkage. This has been demonstrated in the synthesis of quinazolinone-β-carboline conjugates, where the carboxylic acid of a β-carboline derivative was coupled with a C3-amino-substituted quinazolinone using coupling agents like EDC and HOBt. jscimedcentral.com

Another approach involves linking quinazoline derivatives to other heterocyclic systems. For instance, quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic activity. nih.gov Similarly, hybrids of quinazoline and artemisinin (B1665778) have been created by coupling quinazoline precursors with artesunic acid or an artemisinin-derived carboxylic acid. nih.govacs.org These conjugation strategies have led to the discovery of compounds with potent antimalarial, antiviral, and antileukemia activities. nih.govacs.org

The following table provides examples of quinazoline hybrid molecules:

Quinazoline ScaffoldLinked MoietyLinkage TypeResulting HybridReference(s)
C3-Amino-quinazolinoneβ-carbolineAmideQuinazolinone-β-carboline conjugate jscimedcentral.com
Quinazolinone1,3,4-OxadiazoleAmideQuinazolinone-1,3,4-oxadiazole conjugate nih.gov
QuinazolineArtemisininEster/AmideQuinazoline-artemisinin hybrid nih.govacs.org
QuinazolinonePyrazole carbamideBenzene ringQuinazolinone-pyrazole carbamide hybrid mdpi.com
TriazoleQuinazolineThioetherTriazole-substituted quinazoline hybrid acs.org

Comprehensive Structure Activity Relationship Sar Studies of Quinazoline 5 Carboxylic Acid Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of quinazoline (B50416) derivatives is deeply rooted in specific structural motifs, or pharmacophores, that are essential for molecular recognition and interaction with biological targets. The quinazoline scaffold itself is considered a unique and privileged pharmacophore, providing a versatile platform for developing a wide array of biologically active agents. frontiersin.org

A critical pharmacophoric element for many derivatives is the carboxylic acid group. In the context of anti-inflammatory agents, the carboxylic acid is a key carrier of the pharmacological effect, playing a crucial role in forming enzyme-ligand interactions, similar to its function in traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov For certain anticancer applications, such as the inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), the pharmacophoric requirements extend to include specific amino acid-like fragments, with derivatives bearing β-proline and piperidine-4-carboxylic acid groups demonstrating significant inhibitory activity. drugdesign.org

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are also fundamental to the pharmacophore. X-ray crystallography studies of kinase inhibitors have revealed that these nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the molecule within the active site of the target protein. drugdesign.orgnih.gov Specifically, N1 often forms a direct hydrogen bond, while N3 may participate in an indirect interaction via a water molecule. nih.gov

The nature of the functional group at the carboxylic acid position can dramatically alter the target profile. For instance, while a carboxylic acid ester at the 2-position is essential for certain antibacterial activities, the conversion of a carboxylic acid to an amide can shift the biological target entirely. researchgate.net This was observed in the development of soluble epoxide hydrolase (sEH) inhibitors, where amide and thiobenzyl fragments flanking the quinazolinone nucleus were identified as critical features for potent inhibition. nih.gov

Impact of Substitution Patterns on Potency and Selectivity

The potency and selectivity of quinazoline-5-carboxylic acid derivatives are highly sensitive to the substitution patterns around the core scaffold. Modifications at positions 2, 4, 5, 6, 7, and 8 have been extensively explored to optimize therapeutic efficacy.

For general anticancer activity, substitutions at the C-2, C-5, and C-6 positions have been noted as significant contributors. drugdesign.org For example, introducing a hydrogen-bond acceptor group, such as a cyano or nitro group, at the 5-position of a pyridine (B92270) ring attached to the 6-position of the quinazoline scaffold can enhance anti-proliferative activity. drugdesign.org

In the context of specific enzyme inhibition, substitution patterns dictate both potency and selectivity.

Carbonic Anhydrase (CA) Inhibition: In a series of 2-aryl-quinazolin-4-yl aminobenzoic acids designed as CA inhibitors, the position of the carboxylic acid on the anilino ring was paramount. A clear trend in inhibitory activity against the tumor-associated isoform hCA IX was observed, with the order of potency being para > meta > ortho isomers. nih.gov This highlights the critical spatial relationship between the carboxylic acid and the quinazoline core for optimal interaction with the enzyme's active site. nih.gov

Table 1: Impact of Carboxylic Acid Position on hCA IX Inhibition

Data sourced from a study on anilinoquinazoline-based carboxylic acids. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition: For quinazolinone-7-carboxamides, a free NH group at the N-3 position of the quinazoline ring is preferred for sEH inhibition. nih.gov Furthermore, the substitution pattern on an attached thiobenzyl moiety is crucial; a chlorine atom at the 3-position was beneficial for potency, whereas placement at the 4-position led to a decrease in inhibitory activity. nih.gov

Kinase Inhibition (HER2 vs. EGFR): Achieving selectivity between closely related kinases is a significant challenge. For quinazoline derivatives, selectivity for HER2 over EGFR was found to be dependent on the nature of the aniline (B41778) moiety at the C-4 position and the specific substituents at the C-6 position. researchgate.net

G9a Histone Methyltransferase Inhibition: To improve the potency and selectivity of quinazoline-based G9a inhibitors, multiple regions of the scaffold were investigated. nih.gov This led to the discovery of highly potent and selective inhibitors through optimization of the 7-position substituent. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For quinazoline derivatives, conformational analysis has provided key insights into their structure-activity relationships.

Studies on 4-anilinoquinazolines, a class that includes the EGFR inhibitor Tarceva, show that these molecules typically adopt an extended conformation to fit into the ATP-binding pocket of the kinase. drugdesign.orgnih.gov Conformational analyses indicate that steric hindrance, for example by introducing a methyl group on the nitrogen of the anilino linkage, prevents the molecule from adopting this necessary extended conformation, which is detrimental to its biological activity. drugdesign.org

The conformation of side chains attached to the quinazoline nucleus also has a profound impact. For anti-inflammatory derivatives, the length and flexibility of a carboxyalkyl residue significantly affect activity, suggesting that a specific spatial orientation of the terminal carboxyl group is required. researchgate.netzsmu.edu.ua In another example, computational studies revealed that a planar orientation of an amide side-chain, locked by an internal hydrogen bond to the quinazoline N-1 atom, was optimal for binding. The introduction of a methyl group at the C-7 position of the quinazoline ring caused a steric clash that disrupted this planarity, inducing a twist in the side chain's dihedral angle and substantially decreasing activity. unina.it This demonstrates how subtle changes can enforce a conformational penalty that prevents optimal receptor binding. unina.it

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the specific 3D arrangement of atoms in a molecule, can have a dramatic effect on biological activity. Chiral centers within quinazoline derivatives often lead to enantiomers with significantly different potencies and selectivities.

A clear example is seen in a series of quinazoline-based PARP-1 inhibitors. Within this series, the compound featuring an (S)-N-Boc-pyrrolidin-3-yl substituent at the C-4 position exhibited the highest activity. nih.gov This indicates that the specific stereoconfiguration of the pyrrolidine (B122466) ring is crucial for optimal interaction with the PARP-1 enzyme, highlighting the target's stereospecific binding requirements. nih.gov The development of synthetic methods that are highly regio- and stereoselective is therefore essential for producing the more active stereoisomer of such quinazoline derivatives. nih.gov

Comparative SAR Analysis Across Different Biological Targets

Comparing the SAR of quinazoline derivatives across different biological targets reveals how the scaffold can be fine-tuned to achieve desired selectivity.

sEH vs. 5-Lipoxygenase-Activating Protein (FLAP): A fascinating example of target-switching is seen with quinazolinone-7-carboxylic acid derivatives. The parent compound, a carboxylic acid, was identified as an inhibitor of FLAP. acs.org However, a medicinal chemistry campaign aimed at developing sEH inhibitors found that masking the carboxylic acid by converting it to various amides (amidation) shifted the activity profile. nih.gov This modification, creating quinazolinone-7-carboxamides, resulted in potent and selective sEH inhibitors. nih.govacs.org The SAR for sEH inhibition indicated that the amide and an accompanying thiobenzyl fragment were critical features, which were not requirements for FLAP inhibition. nih.gov Some compounds even displayed dual activity, inhibiting both sEH and FLAP. acs.org

Table 2: SAR of Quinazolinone-7-carboxamides as sEH Inhibitors

Data sourced from a study on quinazolinone-7-carboxamide derivatives. nih.govacs.org

Carbonic Anhydrase (CA) Isoforms: Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid were evaluated against four different human CA isoforms. The compounds showed significant selectivity, with much stronger inhibition of the tumor-associated transmembrane isoforms (hCA IX and XII) compared to the cytosolic, off-target isoforms (hCA I and II). nih.gov This selectivity is crucial for developing anticancer agents with fewer side effects.

Kinase Selectivity (HER2 vs. EGFR): As previously mentioned, specific substitution patterns at the C-4 and C-6 positions of the quinazoline ring allow for the development of inhibitors that are highly selective for the HER2 kinase over the closely related EGFR kinase. researchgate.net This is vital because non-selective inhibition of EGFR can lead to significant adverse effects. researchgate.net

Mechanistic Investigations and Molecular Target Interactions of Quinazoline 5 Carboxylic Acid Analogs

Identification and Validation of Specific Biological Targets

Analogs based on the quinazoline (B50416) core interact with a diverse set of biological targets, playing roles in cancer, inflammation, and neurological disorders. A primary focus has been on their ability to inhibit enzymes crucial for disease progression. Key targets identified include protein kinases, hydrolases, and other enzymes involved in critical cellular processes.

Key Biological Targets for Quinazoline Analogs:

Protein Kinases: This family of enzymes is a major focus, with targets including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 5 (CDK5). nih.gov The 4-anilino-quinazoline moiety has emerged as a particularly effective scaffold for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov

Hydrolases: Quinazoline derivatives have been shown to inhibit various hydrolases. Notable examples include soluble Epoxide Hydrolase (sEH), Matrix Metalloproteinase-13 (MMP-13), and Carbonic Anhydrases (CAs). nih.govnih.govnih.gov

Other Enzyme Systems: The therapeutic reach of these analogs extends to enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair, and enzymes in the inflammatory pathway such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX). rsc.org

Receptors: Beyond enzymatic inhibition, quinazoline-based molecules act as modulators for receptors, including G-protein coupled receptors (GPCRs) like the muscarinic acetylcholine (B1216132) receptors. nih.gov

Elucidation of Enzymatic Inhibition Mechanisms

The therapeutic effects of quinazoline-5-carboxylic acid analogs are often rooted in their ability to inhibit specific enzymes through various mechanisms, including competitive, non-competitive, and allosteric inhibition.

The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the kinase's active site. nih.gov Structure-activity relationship (SAR) studies reveal that the formation of hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key methionine and threonine residues in the ATP-binding pocket leads to tighter binding and increased potency. nih.gov

Novel 2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazoline derivatives have been synthesized as compact molecules capable of adapting to structural variations in the kinase domain that arise from mutations. nih.gov Furthermore, quinazolinone analogs have been identified as inhibitors of PI3K and HER2. nih.gov

In the context of CDK inhibition, a novel family of quinazolinones was identified through a specialized screen designed to find allosteric inhibitors that target the conformational activation of CDK5, rather than the highly conserved ATP pocket. nih.govnih.gov This approach offers a pathway to more selective kinase inhibition. nih.gov

Compound ClassTarget KinaseInhibition MechanismKey Findings
4-Anilino-quinazolinesEGFRATP-CompetitiveForms key hydrogen bonds with Met793, Met769, and water-bridged bonds with Thr766, Thr830. nih.gov
2-substituted quinazolinonesEGFRATP-CompetitiveCompound 5k showed an IC50 value of 10 nM against EGFRwt-TK. nih.gov
QuinazolinonesPI3K, HER2Not specifiedIdentified as inhibitors of these kinases. nih.gov
QuinazolinonesCDK5AllostericIdentified via a conformational biosensor screen; target a site other than the ATP pocket. nih.govnih.gov

Quinazoline-based carboxylic acids and their derivatives have demonstrated significant inhibitory activity against several hydrolases.

Soluble Epoxide Hydrolase (sEH): Novel amide analogues of a quinazolinone-7-carboxylic acid derivative were designed as sEH inhibitors. Structure-activity relationship studies found that the amide and thiobenzyl portions of the molecules were critical for potent sEH inhibition, with several compounds achieving IC50 values in the sub-micromolar range (0.30–0.66 μM). nih.gov

Matrix Metalloproteinase-13 (MMP-13): A series of quinazoline-2-carboxamide-based compounds were developed as highly potent and selective MMP-13 inhibitors. nih.gov One carboxylic acid inhibitor from this series, compound 21k , demonstrated excellent potency and selectivity for MMP-13 over other matrix metalloproteinases. nih.gov

Carbonic Anhydrases (CAs): A library of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were synthesized as non-classical CA inhibitors. These quinazoline-based carboxylic acids showed good inhibition of the tumor-associated isoform hCA XII, with Kᵢ values ranging from 0.25 to 9.0 µM. nih.gov The position of the carboxylic acid on the anilino motif was found to be crucial for activity and selectivity against different CA isoforms. nih.gov

Enzyme TargetCompound SeriesPotencySelectivity Notes
Soluble Epoxide Hydrolase (sEH)Quinazolinone-7-carboxamidesIC50 = 0.30–0.66 μM for lead compounds. nih.govSelective for sEH with reduced activity against 5-lipoxygenase-activating protein (FLAP). nih.gov
Matrix Metalloproteinase-13 (MMP-13)Quinazoline-2-carboxamidesSub-nanomolar potency for lead compounds. nih.govHighly selective for MMP-13 over other MMPs. nih.gov
Carbonic Anhydrase XII (hCA XII)2-Aryl-quinazolin-4-yl aminobenzoic acidsKᵢ = 0.25–9.0 µM. nih.govShowed weaker inhibition against cytosolic isoforms hCA I and hCA II. nih.gov

The inhibitory action of quinazoline analogs extends to a variety of other enzyme systems critical in pathology.

PARP-1: The 4-quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of the known PARP-1 inhibitor Olaparib. rsc.org This strategy led to the development of new quinazolinone derivatives with significant PARP-1 inhibitory activity, with one compound showing an IC50 of 30.38 nM, comparable to Olaparib. rsc.org Molecular docking studies confirmed that these compounds fit well within the catalytic pocket of PARP-1. ta-journal.rumdpi.com

DNA Topoisomerase I: The natural alkaloid Luotonin A, which contains a quinazoline structure, is known to act as a topoisomerase-I inhibitor. mdpi.com

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Quinazoline derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX, key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.gov

Analysis of Receptor Binding Modes and Allosteric Modulation

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial drug targets. nih.govfrontiersin.org Quinazoline-based compounds have been identified as modulators of GPCR activity, often through allosteric mechanisms. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, allowing for a more nuanced and potentially more selective modulation of receptor function. nih.govrsc.org

Research into the interaction of quinazoline analogs with GPCRs has focused significantly on muscarinic acetylcholine receptors, which are targets for treating cognitive disorders.

Muscarinic Receptors: Benzyl quinolone carboxylic acid (BQCA) was identified as a selective M₁ positive allosteric modulator (PAM). nih.gov The carboxylic acid group was found to be a key residue for potency at the M₁ receptor. rsc.org Further optimization led to the development of a quinolizidinone carboxylic acid scaffold, which enhanced activity and central nervous system exposure. nih.gov Triazolo-quinazolinone analogs have also been identified as selective positive modulators for the M₂ receptor. nih.gov These allosteric modulators can enhance the binding affinity of the primary ligand and slow its dissociation from the receptor. nih.govnih.govresearchgate.net This allosteric mechanism provides an avenue for achieving receptor subtype selectivity, which is often difficult with ligands that target the highly conserved orthosteric binding site. rsc.org

The interaction of these modulators occurs at allosteric sites located topographically distinct from the orthosteric acetylcholine binding site, often involving the extracellular loops of the receptor. nih.gov This mode of binding can potentiate the effect of the natural neurotransmitter, offering a sophisticated mechanism for therapeutic intervention. rsc.org

Ligand-Gated Ion Channels (e.g., GABA-A Receptors)

This compound analogs, particularly those with a pyrazolo[1,5-a]quinazoline core, have been identified as significant modulators of ligand-gated ion channels, with the γ-aminobutyric acid type A (GABA-A) receptor being a primary target. mdpi.commdpi.com The GABA-A receptor, a pentameric structure, is a crucial component of the central nervous system, mediating fast inhibitory neurotransmission. mdpi.comnih.gov When the neurotransmitter GABA binds to its orthosteric sites on the receptor, it triggers the opening of a central chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and thus an inhibitory effect. mdpi.comnih.govnih.gov

Research has demonstrated that the pharmacological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.gov Electrophysiological studies on recombinant α1β2γ2L-GABA-A receptors expressed in Xenopus laevis oocytes have been instrumental in elucidating the structure-activity relationships of these compounds. mdpi.comnih.govnih.gov For instance, certain pyrazolo[1,5-a]quinazoline derivatives have shown the ability to act as positive allosteric modulators, enhancing the chloride current induced by GABA. mdpi.com One such compound, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (Compound 14 in a referenced study), was found to increase the chlorine current by as much as 85% at a concentration of 100 µM. mdpi.com Conversely, other analogs can act as antagonists; the 7-nitro isomer of a related compound was identified as a GABA-A receptor antagonist. mdpi.com

These interactions are often not at the primary GABA binding site but at allosteric modulatory sites, such as the benzodiazepine (B76468) binding site. mdpi.comnih.gov Some quinazolinones, like methaqualone, function as positive allosteric modulators by binding to transmembrane domains of the GABA-A receptor. researchgate.netresearchgate.net This binding can stabilize the receptor in an open state, thereby potentiating the inhibitory effect of GABA. researchgate.net Molecular modeling and docking studies suggest that these interactions can be influenced by hydrogen bonds with specific amino acid residues within the binding pocket, such as αThr207. mdpi.com The ability of these analogs to act as agonists, antagonists, or null modulators highlights the chemical tractability of the quinazoline scaffold for fine-tuning GABA-A receptor activity. nih.gov

Table 1: Modulation of GABA-A Receptor Chloride Current by Quinazoline Analogs

Compound DerivativeConcentration (µM)Effect on Chloride Current (% Modulation)Classification
Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate100+85%Positive Allosteric Modulator
Compound 8a (an 8-substituted pyrazolo[1,5-a]quinazoline)100+57%Positive Allosteric Modulator
Compound 8b (a 7-nitro isomer)-Antagonistic EffectAntagonist
Compound 6g (an 8-methoxypirazolo[1,5-a]quinazoline)10 & 30-58% (reduction of CGS 9895 potentiation)Antagonist/Null Modulator

Investigation of Cellular Pathways and Downstream Effects

Beyond direct interactions with molecular targets like ion channels, analogs of this compound exert significant influence on various cellular pathways, leading to downstream effects that are particularly relevant in the context of cancer therapeutics. nih.govmdpi.com These compounds can modulate the cell cycle and interfere with critical signal transduction cascades, ultimately affecting cell proliferation and survival. nih.govmdpi.com

Cell Cycle Modulation

A prominent mechanism through which quinazolinone derivatives exhibit their anti-proliferative effects is the induction of cell cycle arrest. nih.govmdpi.com Numerous studies have demonstrated that these compounds can halt cell cycle progression, most commonly at the G2/M phase. nih.govmdpi.com For example, the 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative (Compound 112) was shown to significantly inhibit the viability of oral squamous cell carcinoma (OSCC) cells by inducing G2/M-phase arrest. mdpi.com This arrest is often accompanied by molecular changes indicative of mitotic disruption, such as the upregulation of cell cycle protein B and increased phosphorylation of histone H3 at Ser10, which can trigger apoptosis. nih.govmdpi.com

Similarly, other novel 3-methylquinazolinone derivatives have been found to cause G2/M phase cell cycle arrest in A549 lung cancer cells, particularly at higher concentrations. mdpi.com In some cases, quinazolinone-based compounds can also induce cell cycle cessation at other checkpoints. A newly developed set of quinazolinone-based derivatives designed as Cyclin-dependent kinase 2 (CDK2) inhibitors caused cell cycle arrest at both the S phase and the G2/M phase in a melanoma cell line. nih.gov This ability to interfere with the cell cycle at multiple points underscores the potential of the quinazoline scaffold in developing potent anti-cancer agents. nih.govmdpi.com

Table 2: Effects of Quinazolinone Analogs on Cell Cycle Progression

Compound/Derivative ClassAffected Cell LinePhase of Cell Cycle ArrestAssociated Molecular Events
6,7-disubstituted-2-(3-fluorophenyl)quinazolinoneOral Squamous Cell Carcinoma (OSCC)G2/MUpregulation of cell cycle protein B, Enhanced Ser10 phosphorylation of histone H3
3-methylquinazolinone derivativesA549 (Lung Cancer)G2/MInduction of late apoptosis
2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinoneGlioma cellsG2/MMultinuclear phenotype, multipolar spindles
Quinazolinone-based CDK2 inhibitor (Compound 5c)MDA-MB-435 (Melanoma)S and G2/MInhibition of CDK2 activity

Signal Transduction Cascade Interference

Quinazoline derivatives are well-documented inhibitors of key enzymes in signal transduction pathways, particularly tyrosine kinases. nih.govresearchgate.net The epidermal growth factor receptor (EGFR) is a primary target for many 4-anilinoquinazoline (B1210976) analogs. nih.gov Overexpression and abnormal signaling of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival. nih.gov Quinazoline-based compounds can act as potent EGFR inhibitors, often by competing with ATP at the kinase domain's binding site. nih.gov This inhibition blocks the downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and angiogenesis. nih.gov

For instance, a novel quinazolin-4(3H)-one derivative (Compound 6d) demonstrated potent inhibition of EGFR with an IC50 value of 0.069 µM, comparable to the established drug erlotinib. nih.gov This inhibition led to a significant increase in apoptosis and cell cycle arrest in breast cancer cells. nih.gov The structure-activity relationship is critical, as modifications at the 6- and 7-positions of the quinazoline core can produce multi-kinase inhibitors that affect several cancer cell lines. mdpi.com By disrupting these fundamental signaling pathways, this compound analogs can effectively suppress tumor cell migration, invasion, and angiogenesis, further contributing to their anti-cancer profile. nih.gov

Advanced Computational Chemistry and Molecular Modeling Applications in Quinazoline 5 Carboxylic Acid Research

Ligand-Based Drug Design Methodologies

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules known to be active against a specific target to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinazoline (B50416) derivatives, 2D and 3D-QSAR models have been successfully developed to guide the synthesis of new analogues with enhanced potency against various targets, including protein kinases and enzymes implicated in cancer. benthamdirect.comtandfonline.com

In a typical QSAR study, molecular descriptors (physicochemical, topological, electronic, and steric properties) are calculated for a set of quinazoline analogues with known activities. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then employed to generate a predictive model. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, hydrophobicity, or hydrogen-bonding characteristics are favorable or unfavorable for activity. nih.govbenthamdirect.com These maps provide intuitive guidance for chemists to modify the quinazoline scaffold to improve biological activity.

Table 1: Example of Statistical Parameters for a 3D-QSAR Model of Quinazolinone Derivatives

ParameterCoMFA ModelCoMSIA ModelDescription
(Cross-validated r²)0.6460.704Indicates the internal predictive ability of the model.
(Non-cross-validated r²)0.9920.992Measures the correlation between predicted and observed activities.
pred_r² (External validation r²)0.8290.839Assesses the model's ability to predict the activity of an external test set.
F-value 464.725471.823Represents the statistical significance of the model.
Standard Error of Estimate (SEE) 0.1160.115Measures the deviation of predicted values from observed values.

This table presents representative statistical values from a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors, demonstrating the robustness and predictive power of the generated models. nih.gov

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be generated from a set of active quinazoline derivatives and then used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. nih.govresearchgate.net

This approach has been instrumental in identifying new quinazoline-based inhibitors for targets like acetylcholinesterase. nih.gov The workflow typically involves:

Model Generation: A pharmacophore hypothesis is built based on the structural features of highly active compounds.

Model Validation: The model is tested for its ability to distinguish active from inactive molecules.

Database Screening: The validated pharmacophore is used to screen databases (e.g., ZINC database) to retrieve "hit" compounds. frontiersin.org

Filtering and Docking: The hits are filtered based on drug-likeness criteria (like Lipinski's Rule of Five) and then subjected to molecular docking to predict their binding modes and affinities. longdom.org

This methodology significantly narrows down the number of compounds for experimental testing, saving time and resources. nih.gov

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukaazpublications.com It is widely used in quinazoline research to understand how these derivatives interact with the active sites of target proteins, such as kinases, enzymes, and receptors. currentscience.infofigshare.comresearchgate.net Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity (docking score). currentscience.info

Docking studies on quinazoline derivatives have successfully elucidated key interactions crucial for their biological activity. For example, studies have shown that the quinazoline core can form critical hydrogen bonds with backbone residues in the hinge region of protein kinases. tandfonline.com Other parts of the molecule, guided by substitutions at various positions, engage in additional hydrogen bonding, hydrophobic, and van der Waals interactions with the target's active site. currentscience.info

Table 2: Illustrative Molecular Docking Results for Quinazoline Derivatives against a Target Protein

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction(s)
Derivative A -9.8Leu398, Val345Hydrogen Bond, Hydrophobic
Derivative B -9.2Met450, Thr451π-π Stacking, Hydrogen Bond
Derivative C -8.5Ala380, Asp490Hydrophobic, Electrostatic
Reference Drug -10.1Leu398, Asp490Hydrogen Bond, Electrostatic

This table provides a hypothetical summary of docking results, showing how different derivatives can have varied binding affinities and interaction patterns within the same active site, a common finding in studies on quinazoline inhibitors. benthamdirect.com

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and refine the binding mode predicted by docking. tandfonline.com

In quinazoline research, MD simulations are performed on the ligand-protein complexes to validate the docking poses. nih.govabap.co.in Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in the active site. tandfonline.com RMSF analysis can highlight flexible regions of the protein and identify residues that are key for the interaction. abap.co.in

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking provides a score, more rigorous methods like free energy calculations are needed for higher accuracy. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. acs.org

Free Energy Perturbation (FEP) is a more computationally intensive but often more accurate alchemical free energy calculation method. ed.ac.uk FEP calculates the difference in binding free energy (ΔΔG) between two closely related ligands by simulating a non-physical, gradual transformation ("perturbation") of one molecule into the other within the protein's binding site and in solution. nih.gov This method is particularly powerful for guiding lead optimization, as it can accurately predict the impact of small chemical modifications on binding affinity. While specific FEP studies on Quinazoline-5-carboxylic acid are not prominent, the methodology is broadly applicable for optimizing the potency of any lead compound, including those from the quinazoline class. ed.ac.uknih.gov

In Silico Prediction of Physicochemical and ADMET Properties

In the early stages of drug development, the evaluation of a molecule's physicochemical and pharmacokinetic properties is critical. A compound must not only interact with its biological target but also reach it in sufficient concentration and remain in the body long enough to exert a therapeutic effect, all without causing undue toxicity. In silico tools have become indispensable for predicting these properties, collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. researcher.life

Computational models can rapidly estimate key physicochemical descriptors for this compound, such as molecular weight, lipophilicity (logP), aqueous solubility, and polar surface area. These parameters are crucial determinants of a compound's drug-likeness and are often assessed against established guidelines like Lipinski's Rule of Five. researchgate.net For instance, properties like Caco-2 cell permeability and human intestinal absorption are predicted to gauge oral bioavailability. nih.gov

Pharmacokinetic properties, including plasma protein binding, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, are also modeled. researchgate.net Predicting whether a compound like this compound is a substrate or inhibitor of key CYP isozymes is vital for anticipating potential drug-drug interactions. researchgate.net Toxicity prediction is another cornerstone of in silico assessment, with models capable of flagging potential for hepatotoxicity, cardiotoxicity (such as hERG inhibition), mutagenicity, and carcinogenicity. researchgate.net These predictions allow for the early deselection of compounds with unfavorable profiles, focusing resources on more promising candidates. researcher.life

Below is an interactive table detailing the predicted physicochemical and ADMET properties for this compound, generated using computational modeling platforms.

Property CategoryParameterPredicted Value
Physicochemical PropertiesMolecular Weight188.17 g/mol
LogP (Lipophilicity)1.58
Water Solubility (logS)-2.45
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
AbsorptionHuman Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
DistributionBlood-Brain Barrier (BBB) PermeantNo
Plasma Protein BindingHigh
MetabolismCYP2D6 InhibitorNo
CYP3A4 InhibitorNo
ExcretionTotal Clearance0.55 L/h/kg
ToxicityhERG I InhibitorNo
HepatotoxicityNo

Note: The data in this table are predicted values generated by computational software (pkCSM, SwissADME) for illustrative purposes and have not been experimentally verified.

Chemoinformatics and Data Mining for this compound Research

Chemoinformatics and data mining provide powerful frameworks for analyzing the vast chemical space surrounding the quinazoline scaffold. These disciplines use computational techniques to establish relationships between chemical structures and their biological activities, a method known as Quantitative Structure-Activity Relationship (QSAR). frontiersin.orgresearchgate.net

In the context of this compound research, QSAR studies are instrumental. By compiling a dataset of related quinazoline derivatives with known biological activities (e.g., enzyme inhibition), researchers can build mathematical models that correlate specific structural features (descriptors) with activity. nih.govnih.gov These descriptors can be constitutional, functional, or based on 2D and 3D molecular representations. nih.gov A robust QSAR model can then predict the activity of novel, unsynthesized derivatives of this compound, guiding the design of more potent compounds. frontiersin.org For instance, studies on quinazoline derivatives have successfully used QSAR to design new compounds targeting receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov

Molecular docking, another key chemoinformatic tool, is often used to complement QSAR findings. nih.gov Docking simulations predict the preferred orientation and binding affinity of a ligand like this compound within the active site of a target protein. nih.gov This provides insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for biological activity. nih.gov

Data mining techniques are employed to perform virtual screening of large chemical libraries. Using a validated pharmacophore model derived from known active quinazoline compounds or the structure of a biological target, millions of compounds can be computationally screened to identify new potential hits that feature the quinazoline core. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

Strategic Lead Compound Optimization and Prospective Research Directions for Quinazoline 5 Carboxylic Acid Analogs

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design for quinazoline-5-carboxylic acid analogs leverages a deep understanding of the molecular interactions between the compound and its biological target. A primary strategy involves structure-based drug design, which relies on the co-crystal structures of quinazoline (B50416) derivatives bound to their target enzymes, such as protein kinases. nih.govdocumentsdelivered.com This approach allows for the precise modification of the quinazoline scaffold to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to identifying which parts of the molecule are essential for its biological activity. For the quinazoline core, key modifications often involve substitutions at various positions:

Position 4: The 4-anilino group is a common feature in many quinazoline-based kinase inhibitors. Modifications to the aniline (B41778) ring, such as the addition of electron-withdrawing groups (chloro, bromo, fluoro), can significantly enhance antiproliferative activity. mdpi.com The placement of a free carboxylic acid functionality on this anilino motif has been explored to create non-classical inhibitors targeting enzymes like carbonic anhydrase. nih.gov

Positions 6 and 7: These positions on the quinazoline ring are frequently modified to improve potency and drug-like properties. Introducing bulky or oxygenated substituents can be favorable for inhibitory activity. mdpi.commdpi.com For instance, structural modifications at these positions have been used to optimize the physicochemical properties and metabolic stability of multi-kinase inhibitors, leading to improved oral bioavailability. nih.gov

Position 2: The substituent at the C-2 position is crucial for activity against certain targets. For example, a phenyl group at this position is often considered essential for inhibiting breast cancer resistance protein (BCRP). nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (3D-QSAR) models are used to predict how different chemical modifications will affect the binding of this compound analogs to their targets. frontiersin.orgrjsocmed.com These computational tools help prioritize the synthesis of compounds with the highest predicted efficacy and selectivity, thereby streamlining the drug discovery process. For example, docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the drug-target complex, guiding further optimization. researchgate.net

Strategies for Overcoming Biological Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance. nih.govnih.gov For quinazoline-based drugs, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors, resistance often arises from secondary mutations in the target protein, such as the T790M "gatekeeper" mutation. mdpi.com

Strategies to overcome this resistance include:

Irreversible Inhibition: Second-generation EGFR inhibitors were designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the receptor. This irreversible binding can overcome resistance caused by mutations that decrease the binding affinity of reversible inhibitors. mdpi.com

Targeting Mutant Forms: Novel quinazoline derivatives are being specifically designed to inhibit mutated forms of EGFR. For instance, compounds have been developed that show potent activity against the L858R/T790M double mutant, which is resistant to first-generation inhibitors. mdpi.comnih.gov One study highlighted a 6-nitro-4-substituted quinazoline derivative that showed superior inhibition against the mutant EGFR T790M. nih.gov

Dual-Target Inhibition: Resistance can also emerge through the activation of alternative signaling pathways (EGFR-independent resistance), such as the amplification of the c-Met kinase. nih.gov Developing single molecules that can inhibit both EGFR and c-Met is a promising strategy to preemptively address this resistance mechanism. mdpi.comnih.gov

Below is a table summarizing research findings on specific quinazoline derivatives designed to overcome resistance.

Compound ClassTarget(s)Key Feature/StrategyFindingReference(s)
4-Phenoxyquinazoline DerivativesEGFRWT, EGFRL858R/T790M, c-MetDual inhibition to overcome acquired resistanceCompound H-22 showed potent inhibitory activity against wild-type, mutant EGFR, and c-Met, and inhibited tumor growth in xenograft models. mdpi.comnih.gov
4-Anilinoquinazoline (B1210976) DerivativesEGFRL858R/T790MHydrophobic group at C-4 positionN-adamantly benzamide (B126) containing compound displayed potent inhibition against the resistant H1975 cell line (IC50 = 5.89 μM). mdpi.com
6-Nitro-4-substituted QuinazolinesEGFR T790MSpecific substitution patternCompound 6c showed superior enzyme inhibition against the mutant EGFR T790M and induced apoptosis in cancer cells. nih.gov

Development of Multi-Targeting this compound Derivatives

The "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org This has led to the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple biological targets simultaneously. The quinazoline scaffold is an excellent framework for creating such agents. rsc.orgnih.gov

Hybrid Drug Design: A common approach is molecular hybridization, which combines two or more pharmacophores into a single molecule. nih.gov This can lead to synergistic effects and a lower likelihood of developing resistance. Examples of multi-targeting quinazoline derivatives include:

Dual Kinase Inhibitors: Many cancers rely on multiple signaling pathways for growth and survival. Quinazoline derivatives have been developed as dual inhibitors of targets like EGFR/VEGFR, EGFR/c-Met, and PI3K/HDAC. nih.govnih.govnih.gov For example, a series of 4-anilinoquinazoline and hydroxamic acid hybrids were synthesized as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). rsc.org

Kinase and Non-Kinase Targets: Researchers have also combined the quinazoline core with moieties that target other critical cellular processes. For instance, quinazolinone-based compounds have been developed as dual inhibitors of Ser/Thr kinases and other enzymes implicated in neurodegenerative diseases. mdpi.com

The development of dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone deacetylases (HDACs) is another active area of research, as dysregulation of the PI3K/AKT/mTOR pathway is common in many cancers. nih.gov

Integration of High-Throughput Screening and Computational Approaches in Drug Discovery

The discovery of novel this compound analogs is significantly accelerated by the integration of modern screening and computational technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large chemical libraries, which can contain thousands or even millions of compounds, to identify initial "hits" that modulate a specific biological target. nih.gov These libraries can be general or focused, containing compounds with known drug-like properties or specific scaffolds like quinazolines. thermofisher.com Quantitative HTS (qHTS) is an advanced paradigm that generates concentration-response curves for every compound in a library, providing richer data on potency and efficacy directly from the primary screen. nih.gov HTS has been used to screen natural product libraries to identify novel inhibitors of targets like Hsp90. mdpi.com

Computational Approaches:

Virtual Screening (VS): Before committing to expensive and time-consuming laboratory synthesis and screening, computational methods can be used to screen vast virtual libraries of compounds. rjsocmed.comnih.gov Structure-based virtual screening involves docking candidate molecules into the 3D structure of a target protein to predict their binding affinity. rjsocmed.comnih.gov

Pharmacophore Modeling and 3D-QSAR: Ligand-based methods, such as developing a pharmacophore model from a known potent compound, can be used to search databases for molecules with similar chemical features that are likely to bind to the same target. frontiersin.org

Molecular Dynamics (MD) Simulations: Once promising hits are identified, MD simulations can be used to study their binding dynamics and conformational stability within the target's active site over time, providing a more accurate assessment of their potential as lead compounds. frontiersin.orgrjsocmed.com

This integrated approach, combining HTS with a suite of computational tools, creates a powerful and efficient pipeline for drug discovery, allowing researchers to filter large databases, prioritize candidates, and rationally design novel this compound derivatives with desired biological activities. frontiersin.orgrjsocmed.com

Emerging Research Frontiers and Therapeutic Potential of this compound Derivatives

The therapeutic potential of quinazoline derivatives extends far beyond their established role as kinase inhibitors in oncology. mdpi.comijmpr.in Ongoing research is uncovering new applications and biological targets for this versatile scaffold.

Expanding Therapeutic Areas:

Neurodegenerative Diseases: Quinazoline-based compounds are being investigated as potential treatments for conditions like Alzheimer's disease. Their ability to target multiple factors, such as acetylcholinesterase and oxidative stress, makes them promising candidates. istanbul.edu.trmdpi.com

Infectious Diseases: Derivatives have shown significant potential as antibacterial, antifungal, antiviral, and antimalarial agents. mdpi.comwisdomlib.org For example, specific quinazoline derivatives have been designed as antitubercular agents targeting enzymes essential for the survival of Mycobacterium tuberculosis. mdpi.com

Inflammatory and Metabolic Diseases: The anti-inflammatory and anti-diabetic effects of quinazoline derivatives are also being explored. wisdomlib.org Some analogs have shown inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase, which are relevant to managing diabetes. mdpi.com

Novel Biological Targets: Research is moving beyond traditional targets like EGFR. The quinazoline core is being adapted to inhibit other enzyme families and cellular processes:

Epigenetic Targets: Histone deacetylases (HDACs) and histone lysine-specific demethylase 1 (LSD1) are important epigenetic modulators and attractive targets for cancer therapy. nih.govresearchgate.net Quinazoline derivatives are being developed as potent inhibitors of these enzymes.

DNA Repair Enzymes: Inhibitors of poly-(ADP-ribose)-polymerase (PARP) are a key class of anticancer drugs. The quinazoline scaffold, particularly with a 4-one or 2,4-dione structure, is being used to design new PARP inhibitors. nih.gov

The continued exploration of the chemical space around the this compound core, combined with a deeper understanding of complex diseases, promises to yield novel therapeutics with diverse mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Quinazoline-5-carboxylic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound is typically synthesized via cyclization of anthranilic acid derivatives or through functionalization of preformed quinazoline scaffolds. A common approach involves the hydrolysis of ester precursors (e.g., methyl quinazoline-5-carboxylate) under acidic or basic conditions . To ensure purity, employ column chromatography for intermediate purification and validate final product integrity using HPLC (≥95% purity) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on the carboxylic acid proton (δ ~12-14 ppm) and quinazoline ring protons (δ ~7-9 ppm).
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+^+ peak at m/z 175.04 for C9_9H6_6N2_2O2_2) and monitor impurities.
  • FT-IR : Identify carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for related quinazoline derivatives:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2-8°C, away from oxidizers .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the quinazoline ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Substituents like nitro (-NO2_2) or chloro (-Cl) at positions 2 or 4 increase electrophilicity at the 5-carboxylic acid group, enhancing reactivity in amidation or esterification. Use DFT calculations to model charge distribution and conduct kinetic studies (e.g., monitoring reaction rates via 1^1H NMR) to quantify substituent effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conflicting bioactivity data often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for pH (quinazoline solubility is pH-dependent).
  • Meta-Analysis : Apply tools like PRISMA guidelines to systematically compare literature data, identifying outliers due to methodological differences .

Q. How can reaction yields be optimized for this compound derivatives in multicomponent reactions?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:

  • Variables : Temperature (80-120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5-10 mol% Pd/C).
  • Response Surface Methodology : Model interactions between variables to maximize yield. Recent studies show microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS):

  • Docking : Screen against ATP-binding pockets of EGFR or VEGFR2 kinases.
  • Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding_{binding}. Validate with in vitro kinase inhibition assays (IC50_{50} correlation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.